Trenbolone
Overview
Description
Mechanism of Action
Target of Action
Trenbolone, also known as trienolone or trienbolone, is a synthetic anabolic-androgenic steroid (AAS) of the nandrolone group . It primarily targets the androgen receptors in various vertebrate taxa, including fish . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .
Mode of Action
This compound has both anabolic and androgenic effects . Once metabolized, this compound esters increase the uptake of ammonium ions by muscles, leading to an increase in the rate of protein synthesis . This interaction with its targets leads to significant changes in muscle growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By increasing the uptake of ammonium ions by muscles, this compound enhances the rate of protein synthesis . This leads to downstream effects such as increased muscle mass and strength .
Pharmacokinetics
This compound is administered as a prodrug as an ester conjugate such as this compound acetate, this compound enanthate, or this compound cyclohexylmethylcarbonate . Plasma lipases then cleave the ester group in the bloodstream, leaving free this compound . The bioavailability of this compound when administered intramuscularly is between 80-100% . It is metabolized in the liver and has an elimination half-life of 6–8 hours . The primary route of excretion is through urine .
Result of Action
The primary molecular and cellular effects of this compound’s action are increased muscle mass and strength . It also has the effect of reducing body fat through thermogenic activity, as it increases body metabolism . In addition, it can lead to more prominent vascularity and greater muscle definition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound acetate is widely used in some parts of the world for its desirable anabolic effects on livestock . Several metabolites of the acetate, including 17β-trenbolone, have been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . This suggests that the environmental presence of this compound can potentially affect aquatic animals . Furthermore, the phototransformation products of this compound exhibit reduced sorption affinity and increased transport potential relative to more hydrophobic parent structures in soil-water systems .
Biochemical Analysis
Biochemical Properties
Trenbolone interacts with androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth . It is specifically nandrolone with two additional double bonds in the steroid nucleus . This compound does not metabolize to dihydrotestosterone (DHT) like other anabolic steroids, making it an appealing performance-enhancing drug .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates substantial muscle growth and protein synthesis in the body by binding to androgen receptors . This leads to pronounced performance and physique improvements. Using this compound to build lean muscle mass and increase strength carries a high risk of side effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with androgen receptors. It binds to these receptors, triggering a range of effects that help build muscle. These include increased protein synthesis rates, enhanced nitrogen retention in muscle tissue, and reduction in glucocorticoid hormones .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, repetitive misuse of this compound can lead to advanced heart failure
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound acetate is administered as a pellet-type implant containing 80–200 mg for heifers and steers . Long-term abuse of this compound can lead to severe side effects, including increase in blood pressure, alterations of the cardiovascular system, liver toxicity, acne, hirsutism, sexual dysfunction, and a large series of psychiatric effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. To increase its effective half-life, this compound is administered as a prodrug as an ester conjugate such as this compound acetate, this compound enanthate, or this compound cyclohexylmethylcarbonate. Plasma lipases then cleave the ester group in the bloodstream leaving free this compound .
Subcellular Localization
It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm and nucleus of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Trenbolone is synthesized through a series of chemical reactions starting from nandrolone. One common method involves the oxidative dehydrogenation of estrogen-5,10 and 9,11-diene-17-ol-3-one using an oxidizing reagent in dichloromethane at controlled temperatures . The resulting product is then subjected to esterification to produce this compound acetate .
Industrial Production Methods
Industrial production of this compound acetate involves several steps, including etherification, reduction, hydrolysis, dehydrogenation, and acylation . The process is designed to maximize yield and purity while minimizing by-products . The use of specific reagents and conditions, such as potassium borohydride for reduction and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone for dehydrogenation, ensures efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Trenbolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Esterification: Formation of esters from hydroxyl groups and carboxylic acids.
Hydrolysis: Breaking of ester bonds to form hydroxyl groups and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Dichloromethane, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reducing Agents: Potassium borohydride.
Esterification Agents: Acetyl chloride, pyridine.
Major Products
The major products formed from these reactions include this compound acetate, this compound enanthate, and this compound hexahydrobenzylcarbonate .
Scientific Research Applications
Trenbolone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on muscle growth, fat metabolism, and androgen receptor modulation.
Medicine: Studied for potential therapeutic applications in treating muscle wasting and metabolic disorders.
Industry: Used in veterinary medicine to promote muscle growth and feed efficiency in livestock.
Comparison with Similar Compounds
Trenbolone is often compared with other anabolic steroids such as:
Nandrolone: Similar structure but lacks the additional double bonds in the steroid nucleus.
Testosterone: Less potent anabolic effects compared to this compound.
Boldenone: Similar anabolic effects but with a different chemical structure.
This compound is unique due to its high anabolic and androgenic ratings, making it one of the most potent anabolic steroids available .
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHPFQKXOUFFV-OWSLCNJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034192 | |
Record name | 17beta-Trenbolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10161-33-8 | |
Record name | Trenbolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trenbolone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trenbolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11551 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17beta-Trenbolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRENBOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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